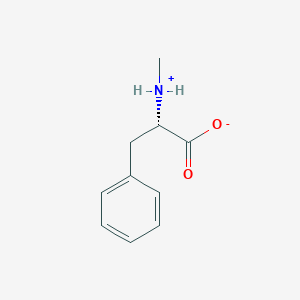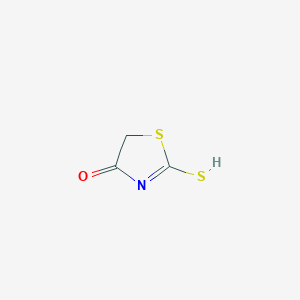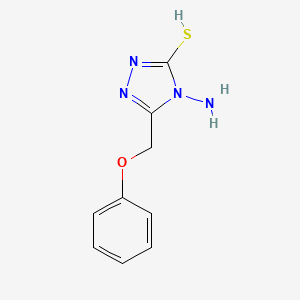
4-amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group, a phenoxymethyl group, and a thiol group attached to the triazole ring. The 1,2,4-triazole ring system is known for its wide range of biological activities and has been extensively studied for its therapeutic applications.
准备方法
The synthesis of 4-amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol can be achieved through various synthetic routes. One common method involves the reaction of 4-amino-5-mercapto-1,2,4-triazole with phenoxymethyl bromide under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the thiol group by the phenoxymethyl group.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Microwave-assisted synthesis has also been reported as an efficient method for the preparation of 1,2,4-triazole derivatives, offering shorter reaction times and higher yields compared to conventional thermal methods .
化学反应分析
4-Amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, leading to the formation of dihydrotriazoles.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted triazole derivatives.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学研究应用
4-Amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal activities.
Medicine: Derivatives of 1,2,4-triazoles, including this compound, have shown promise as anticancer, anti-inflammatory, and antiviral agents.
作用机制
The mechanism of action of 4-amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The presence of the triazole ring allows for interactions with nucleic acids and proteins, contributing to its biological activities .
相似化合物的比较
4-Amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
5-Amino-pyrazoles: These compounds also contain an amino group and a heterocyclic ring, but they differ in their ring structure and substitution patterns.
Indole derivatives: Indole derivatives have a different heterocyclic structure but share similar biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxymethyl group, which can influence its reactivity and biological activity.
属性
IUPAC Name |
4-amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c10-13-8(11-12-9(13)15)6-14-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDBJOGLFPYJRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(N2N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NN=C(N2N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
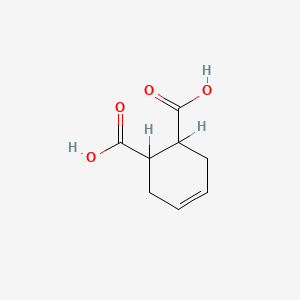

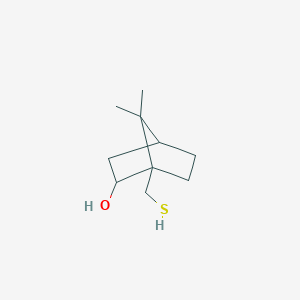


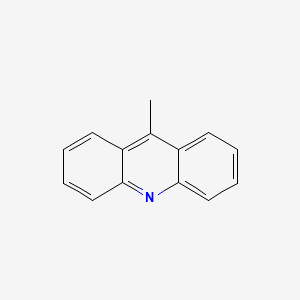


![Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-methoxyphenyl)propanoate](/img/structure/B7760642.png)
